
4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazinone derivatives, including 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone, are a class of compounds that have been extensively studied due to their diverse pharmacological properties and potential applications in clinical medicine. These compounds have been reported to exhibit antipyretic, analgesic, tuberculostatic activity, and some have been used as stabilizers for halogen-containing high polymers . The interest in these compounds has led to the synthesis and characterization of various derivatives to explore their structure-activity relationships and potential as antiatherosclerotic agents .
Synthesis Analysis
The synthesis of phthalazinone derivatives often involves multi-step reactions, including Mannich reactions, nitration, reductive amination, and diazonium decomposition . For instance, 4-benzyl-1(2H)-phthalazinone derivatives have been synthesized by the Mannich reaction, yielding compounds with antimicrobial activities . Similarly, the introduction of various substituents such as NO2, NH2, F, Cl, and CN into the phthalazinone core has been achieved through different synthetic routes . The synthesis of aromatic diamines containing the phthalazinone moiety has also been reported, which further polymerizes with aryl dicarboxylic acids to form high molecular weight polyamides .
Molecular Structure Analysis
The molecular and crystal structures of phthalazinone derivatives have been elucidated using X-ray diffraction methods. For example, the structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, a related compound, has been determined, revealing a molecule with a four-ring structure stabilized by intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Phthalazinone derivatives undergo various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, cyanoethylation, and reactions with ethereal diazomethane . The electrooxidation of 4-phenyl-2H-phthalazin-1-one has been shown to result in ring-opening reactions, leading to novel methoxylated and cyanated products . Additionally, the one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives has been achieved through a four-component condensation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives are influenced by their molecular structure. The synthesized polyamides containing phthalazinone units exhibit high glass transition temperatures, good thermal stability, and high electrical resistance, making them suitable for applications requiring materials with these properties . The solubility of these polymers in polar solvents and their ability to form clear, tough films are also notable characteristics . The presence of various substituents on the phthalazinone core can significantly affect the yield and physical properties of the derivatives, as seen in the case of the fluorine-substituted compound .
Wissenschaftliche Forschungsanwendungen
Cancer Research and Antitumorigenic Effects The compound's potential involvement in cancer research is highlighted through the exploration of its structural similarities and functional parallels with known antitumorigenic agents. For instance, the study by Zhu and Conney (1998) discusses the antitumorigenic and antiangiogenic effects of exogenously administered 2-methoxyestradiol, a compound related in structure to 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone, emphasizing its potential protective effect against estrogen-induced cancers. This suggests a possible application in researching cancer prevention or therapy strategies focusing on the manipulation of estrogen pathways and the exploration of similar compounds for their antitumorigenic properties (Zhu & Conney, 1998).
Material Science and Liquid Crystal Research Exploring the applications in material science, particularly in the development of liquid crystals for displays and other technologies, the compound shares structural characteristics with methylene-linked liquid crystal dimers such as those studied by Henderson and Imrie (2011). Their work on the transitional properties and the formation of a twist-bend nematic phase in certain liquid crystal dimers underscores the potential for compounds like 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone to be utilized in creating advanced materials with unique electro-optical properties (Henderson & Imrie, 2011).
Environmental Impact and Toxicology Studies The extensive use and environmental persistence of phthalates, including those structurally related to 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone, raise concerns about their potential toxic effects, as highlighted by Sedha et al. (2021) in their review on the reproductive toxic potential of phthalate compounds. This research underscores the importance of studying compounds like 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone for their environmental behavior and impact, particularly in relation to human and ecological health (Sedha et al., 2021).
Pharmacokinetics and Drug Metabolism Understanding the metabolism and pharmacokinetics of compounds, such as saracatinib which shares structural features with 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone, is crucial in drug development. The study by Attwa et al. (2018) on saracatinib metabolism provides insights into the bioactivation mechanisms and the formation of reactive intermediates, offering a pathway for investigating the metabolic fate and potential drug interactions of similar compounds (Attwa et al., 2018).
Synthetic Chemistry and New Molecule Development Singh and Kumar (2019) describe various synthetic routes for the production of phthalazine derivatives, indicating the chemical versatility and potential of 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone as a building block in medicinal chemistry. This suggests applications in the synthesis of new molecules for pharmacological testing, highlighting the compound's utility in drug discovery and development (Singh & Kumar, 2019).
Eigenschaften
IUPAC Name |
4-[(4-methoxyanilino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-13-4-2-3-5-14(13)16(20)19-18-15/h2-9,17H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJKMKQREZGLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

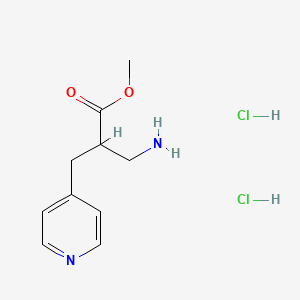
![4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide](/img/no-structure.png)

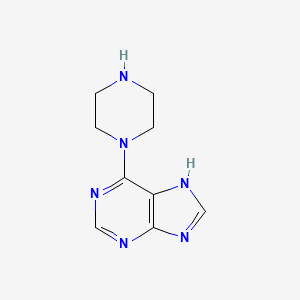
![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)


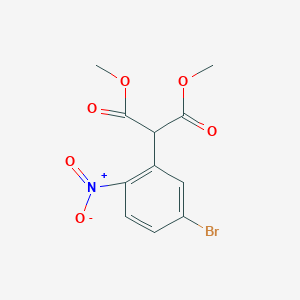
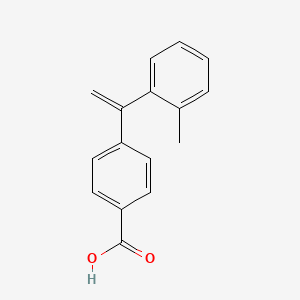

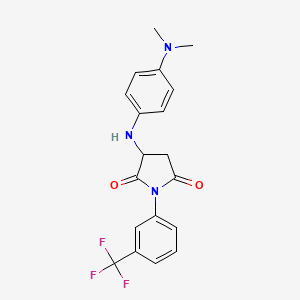

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)